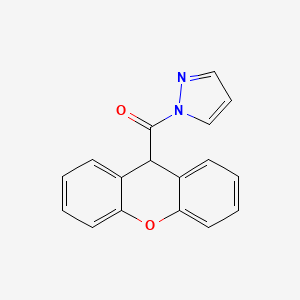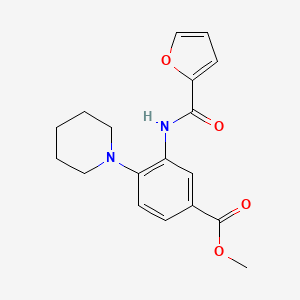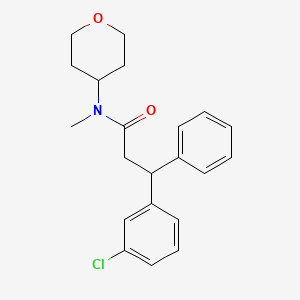![molecular formula C20H12ClN3O4 B6115414 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZB or 2-chloro-5-nitro-N-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)benzamide.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and viral replication. BZB has been found to inhibit the activity of histone deacetylases (HDACs) that play a crucial role in the regulation of gene expression. In addition, BZB has been shown to inhibit the activity of the NF-κB signaling pathway that is involved in the production of pro-inflammatory cytokines. Furthermore, BZB has been found to inhibit the activity of viral proteases that are essential for the replication of viruses.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, BZB has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes such as p21, p27, Bcl-2, and Bax. In addition, BZB has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes such as MMP-9, MMP-2, and VEGF. In inflammatory cells, BZB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway. Moreover, BZB has been found to inhibit the replication of various viruses by inhibiting the activity of viral proteases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has several advantages and limitations for lab experiments. The advantages include its potent anticancer, anti-inflammatory, and antiviral activities that make it a promising candidate for drug development. Moreover, BZB has been shown to exhibit low toxicity and high selectivity towards cancer cells. The limitations include its poor solubility in water and its instability under acidic conditions. Moreover, BZB can undergo metabolic transformations that can affect its pharmacokinetic properties.
Zukünftige Richtungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has several future directions for research. One of the future directions is to investigate the structure-activity relationship (SAR) of BZB to identify more potent and selective analogs. Another future direction is to investigate the pharmacokinetic and pharmacodynamic properties of BZB in vivo to determine its efficacy and safety in animal models. Moreover, BZB can be used as a lead compound for the development of novel drugs for cancer, inflammation, and viral diseases.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide involves the reaction between 2-chloro-5-nitrobenzoic acid and 3-(2-aminophenyl)benzo[d]imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The final product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, BZB has been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. In addition, BZB has been found to induce apoptosis and cell cycle arrest in cancer cells. In inflammatory research, BZB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, BZB has been found to inhibit the replication of various viruses such as HIV, HCV, and HSV-1.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-9-8-14(24(26)27)11-15(16)19(25)22-13-5-3-4-12(10-13)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTJYJLSLTZNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)

![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)
